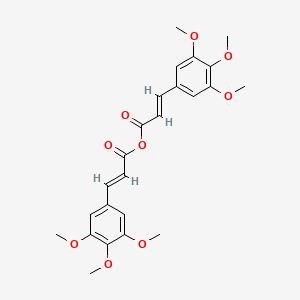

3,4,5-Trimethoxycinnamic acid anhydride

Description

Contextualizing Cinnamic Acid Derivatives in Organic Chemistry and Chemical Biology

Cinnamic acid and its derivatives represent a significant class of organic compounds, characterized by a benzene (B151609) ring, an alkene double bond, and a carboxylic acid functional group. nih.gov These structures are widespread in the plant kingdom, found in fruits, vegetables, and grains, where they serve as key intermediates in the shikimate and phenylpropanoid biosynthetic pathways. thepharmajournal.comjocpr.com These pathways are crucial for the formation of essential secondary metabolites, including flavonoids, lignin (B12514952), and anthocyanins. thepharmajournal.com

In the realm of organic chemistry, cinnamic acids are versatile precursors for the synthesis of a wide array of commercially important molecules, such as styrenes and stilbenes, through decarboxylation reactions. jocpr.com Their structure allows for various chemical modifications, making them valuable building blocks for creating novel compounds. nih.govresearchgate.net The synthetic preparation of cinnamic acid derivatives is often achieved through classic organic reactions like the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640). thepharmajournal.com

From a chemical biology perspective, the interest in cinnamic acid derivatives is driven by their broad spectrum of pharmacological activities. science.gov Research has demonstrated their potential as antioxidant, antimicrobial, antiviral, anticancer, anti-diabetic, and neuroprotective agents. nih.govthepharmajournal.comscience.gov The specific biological efficacy of a derivative is often determined by the nature and position of substituents on the phenyl ring. nih.govjocpr.com For instance, derivatives with phenolic hydroxyl groups are well-known for their potent antioxidant and free-radical scavenging properties. science.gov

Significance of the 3,4,5-Trimethoxyphenyl Moiety in Chemical Synthesis and Biological Systems

The 3,4,5-trimethoxyphenyl (TMP) group is a crucial pharmacophoric structure found in numerous naturally occurring and synthetic compounds with significant biological activities. mdpi.comnih.gov This moiety is a key structural feature of colchicine (B1669291), a natural product known for its ability to bind to tubulin and inhibit cell division, which has inspired the development of many microtubule-targeting anticancer agents. mdpi.com

In chemical synthesis, the TMP moiety is incorporated into molecular frameworks to create derivatives with enhanced or specific therapeutic properties. mdpi.comnih.gov It is a common structural element in the design of novel agents targeting a range of diseases. researchgate.net The presence of three methoxy (B1213986) groups on the phenyl ring influences the molecule's electronic properties, lipophilicity, and ability to interact with biological targets, often contributing to increased potency and bioavailability. mdpi.com

The biological significance of the TMP group is extensive. Derivatives containing this moiety have been investigated for a wide range of therapeutic applications, including:

Anticancer Activity : Many compounds featuring the TMP group act as potent tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. mdpi.comnih.govmdpi.com

Central Nervous System (CNS) Activity : 3,4,5-Trimethoxycinnamic acid (TMCA), the parent acid of the anhydride, is an active metabolite from the root of Polygala tenuifolia and has been reported to possess anticonvulsant, sedative, and antidepressant-like effects. nih.govmdpi.comtandfonline.com

Antimicrobial and Anti-inflammatory Properties : TMCA esters and amides have shown promising antimicrobial, antiviral, and anti-inflammatory activities. researchgate.net

Overview of 3,4,5-Trimethoxycinnamic Acid Anhydride: Synthetic Relevance and Research Landscape

This compound is a reactive chemical intermediate derived from 3,4,5-trimethoxycinnamic acid. cymitquimica.comlookchem.com As an acid anhydride, its primary role in organic synthesis is to act as a potent acylating agent. It serves as an "activated" form of the parent carboxylic acid, facilitating the formation of new chemical bonds, particularly in the synthesis of esters and amides.

Synthetic Relevance: The anhydride is a versatile building block for creating a diverse library of 3,4,5-trimethoxycinnamic acid derivatives. cymitquimica.com The synthesis of the anhydride itself would typically involve the dehydration of two equivalents of 3,4,5-trimethoxycinnamic acid, potentially using a dehydrating agent like acetic anhydride or by converting the acid to its more reactive acid chloride first. lookchem.com Once formed, the anhydride can react with various alcohols or amines to yield the corresponding esters and amides, respectively. This is a crucial step because these derivatives are the primary focus of pharmacological research. nih.govtandfonline.comnih.gov The key synthetic strategies for producing these derivatives often involve condensation or coupling reactions where the anhydride can be a key reagent. nih.gov

Research Landscape: The research landscape does not focus extensively on the anhydride itself but rather on the vast array of biologically active compounds synthesized from it or its parent acid. researchgate.netnih.gov The scientific literature is rich with studies on 3,4,5-trimethoxycinnamic acid esters and amides due to their therapeutic potential. researchgate.netnih.govmdpi.com These studies explore their efficacy as antitumor, antiviral, antimicrobial, and CNS agents. nih.gov Therefore, the significance of this compound is intrinsically linked to its role as a precursor to these pharmacologically important molecules, enabling the systematic modification of the parent acid to explore structure-activity relationships (SAR). researchgate.netnih.gov

Data Tables

Table 1: Properties of the Parent Compound, 3,4,5-Trimethoxycinnamic Acid

| Property | Value |

| Chemical Formula | C₁₂H₁₄O₅ |

| Molecular Weight | 238.24 g/mol |

| IUPAC Name | (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid |

| Physical State | Solid |

| Melting Point | 126 - 128 °C |

| Synonyms | TMCA, O-Methylsinapic acid |

Source: hmdb.canih.govfoodb.ca

Table 2: Examples of Biologically Active Derivatives Synthesized from 3,4,5-Trimethoxycinnamic Acid

| Derivative Type | Example Compound | Biological Activity Investigated |

| Ester | Rescinnamine (B1680530) | Antihypertensive, Antiviral (SARS-CoV) |

| Amide | Piplartine (Piperlongumine) | Anticancer, Anti-inflammatory, Neuroprotective |

| Amide | Synthetic Acrylamides | Antinarcotic (effects on morphine dependence) |

| Ester | 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Cholinesterase Inhibition (potential for Alzheimer's treatment) |

Source: nih.govmdpi.comtandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O9/c1-27-17-11-15(12-18(28-2)23(17)31-5)7-9-21(25)33-22(26)10-8-16-13-19(29-3)24(32-6)20(14-16)30-4/h7-14H,1-6H3/b9-7+,10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACNKWPFTWDNDK-FIFLTTCUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-97-4 | |

| Record name | 3',4',5'-Trimethoxycinnamic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',4',5'-trimethoxycinnamic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4,5 Trimethoxycinnamic Acid Anhydride and Its Precursors

Synthesis of 3,4,5-Trimethoxycinnamic Acid (Precursor to the Anhydride)

The synthesis of 3,4,5-trimethoxycinnamic acid is a critical first step in obtaining the corresponding anhydride (B1165640). Several established synthetic routes are employed for this purpose.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of α,β-unsaturated acids like cinnamic acid derivatives. wikipedia.orgalfa-chemistry.com This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.org

Conventional Knoevenagel-Doebner modifications for the synthesis of cinnamic acids often involve reacting an aromatic aldehyde with malonic acid. wikipedia.orgfhsu.edu The reaction is typically carried out in the presence of a basic solvent like pyridine (B92270), which also acts as a catalyst, often with the addition of another amine catalyst such as piperidine. wikipedia.orgfhsu.edu The reaction mixture is heated to reflux, and the intermediate unsaturated malonic acid undergoes decarboxylation to yield the cinnamic acid derivative. wikipedia.org

A specific example of this is the reaction of 3-nitrobenzaldehyde (B41214) with malonic acid in refluxing pyridine, which after acidification, yields 3-nitrocinnamic acid. fhsu.edu While effective, these traditional methods often require harsh reaction conditions and the use of toxic and carcinogenic solvents like pyridine. sciencemadness.org

Table 1: Conventional Knoevenagel Condensation for Cinnamic Acid Synthesis

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Conditions | Product |

|---|---|---|---|---|

| Aromatic Aldehyde | Malonic Acid | Pyridine/Piperidine | Reflux | Substituted Cinnamic Acid |

| 3-Nitrobenzaldehyde | Malonic Acid | Pyridine | Reflux for 2 hours | 3-Nitrocinnamic Acid |

In recent years, significant efforts have been made to develop more environmentally friendly "green" methodologies for the Knoevenagel condensation. These approaches aim to reduce or eliminate the use of hazardous solvents and reagents.

One such advancement involves the solvent-free condensation of benzaldehydes with malonic acid using benign amines or ammonium (B1175870) salts as catalysts, such as ammonium bicarbonate. sciencemadness.orgsciencemadness.org This method avoids the use of pyridine and piperidine. sciencemadness.org In a typical procedure, 3,4,5-trimethoxybenzaldehyde (B134019) is combined with malonic acid and ammonium bicarbonate, and the mixture is heated. sciencemadness.org This solvent-free approach not only simplifies the reaction setup but also leads to high yields of the corresponding cinnamic acid. sciencemadness.org One reported synthesis using this green methodology achieved a 73% yield of 3,4,5-trimethoxycinnamic acid. sciencemadness.org

Further green approaches utilize water as a solvent, a benign and inexpensive medium. Tetrabutylammonium bromide in the presence of potassium carbonate under microwave irradiation in water has been shown to be an effective system for the Knoevenagel condensation of aromatic aldehydes with malonic acid.

Table 2: Green Knoevenagel Condensation for 3,4,5-Trimethoxycinnamic Acid Synthesis

| Aldehyde | Active Methylene Compound | Catalyst | Solvent/Conditions | Yield |

|---|---|---|---|---|

| 3,4,5-Trimethoxybenzaldehyde | Malonic Acid | Ammonium Bicarbonate | Solvent-free, 140°C | 73% |

| Aromatic Aldehydes | Malonic Acid | Tetrabutylammonium Bromide/K2CO3 | Water, Microwave | Excellent |

Perkin Reaction Pathways

The Perkin reaction, discovered by William Henry Perkin in 1868, is another classical method for the synthesis of α,β-unsaturated aromatic acids. iitk.ac.inwikipedia.org This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the acid which acts as a base catalyst. iitk.ac.inlongdom.org

In the context of 3,4,5-trimethoxycinnamic acid synthesis, 3,4,5-trimethoxybenzaldehyde would be reacted with acetic anhydride in the presence of sodium acetate (B1210297). iitk.ac.inbyjus.com The reaction is typically carried out at elevated temperatures for several hours. pw.live The mechanism involves the formation of a carbanion from the anhydride, which then attacks the carbonyl group of the aldehyde. byjus.compw.live Subsequent dehydration and hydrolysis yield the final cinnamic acid product. byjus.com

Table 3: Perkin Reaction for Cinnamic Acid Synthesis

| Aromatic Aldehyde | Acid Anhydride | Base Catalyst | Product |

|---|---|---|---|

| Benzaldehyde | Acetic Anhydride | Sodium Acetate | Cinnamic Acid |

| 3,4,5-Trimethoxybenzaldehyde | Acetic Anhydride | Sodium Acetate | 3,4,5-Trimethoxycinnamic Acid |

Wittig Reaction for Cinnamic Acid Scaffold Formation

The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones. libretexts.orgmnstate.edu It involves the reaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. libretexts.org A key advantage of the Wittig reaction is that the position of the newly formed double bond is unambiguously determined. libretexts.org

For the synthesis of 3,4,5-trimethoxycinnamic acid, 3,4,5-trimethoxybenzaldehyde is reacted with a phosphorus ylide derived from an α-haloacetic acid ester, such as ethyl 2-bromoacetate. The ylide is typically prepared by reacting triphenylphosphine (B44618) with the α-halo ester to form a phosphonium (B103445) salt, which is then treated with a strong base to generate the ylide. tandfonline.com The reaction of the ylide with the aldehyde initially forms an ester of 3,4,5-trimethoxycinnamic acid, which can then be hydrolyzed to the desired carboxylic acid. One study reported a 52% yield for the synthesis of 3,4,5-trimethoxycinnamic acid from 3,4,5-trimethoxybenzaldehyde using a Wittig reaction. tandfonline.com

Table 4: Wittig Reaction for 3,4,5-Trimethoxycinnamic Acid Synthesis

| Aldehyde | Wittig Reagent Precursor | Base | Intermediate Product | Final Product | Yield |

|---|---|---|---|---|---|

| 3,4,5-Trimethoxybenzaldehyde | Ethyl 2-bromoacetate and Triphenylphosphine | Potassium Hydroxide | Ethyl 3,4,5-trimethoxycinnamate (B1233958) | 3,4,5-Trimethoxycinnamic Acid | 52% |

Other Preparative Routes for 3,4,5-Trimethoxycinnamic Acid

Beyond the major named reactions, other synthetic strategies exist for the preparation of 3,4,5-trimethoxycinnamic acid. One notable route starts from naturally occurring phenolic acids such as sinapic acid. The synthesis involves the methylation of the hydroxyl group of sinapic acid's methyl ester, followed by hydrolysis of the ester to yield 3,4,5-trimethoxycinnamic acid. sciencemadness.org

Another approach begins with gallic acid, which can be methylated to produce 3,4,5-trimethoxybenzoic acid. ekb.eg This can then be converted to 3,4,5-trimethoxybenzaldehyde, a key precursor for the aforementioned condensation and olefination reactions. ekb.eg

Direct Synthesis of 3,4,5-Trimethoxycinnamic Acid Anhydride

The direct synthesis of this compound primarily involves the dehydration or activation of its corresponding carboxylic acid, 3,4,5-Trimethoxycinnamic acid. These methods are designed to form the anhydride linkage by removing one molecule of water from two molecules of the acid.

The formation of a carboxylic anhydride from its acid is a fundamental transformation in organic synthesis. While many methods exist, they are often categorized by the type of reagent used to facilitate the dehydration process. Acid halides are among the most common starting materials for synthesizing acid anhydrides. tandfonline.com A general and widely applicable strategy involves converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride, which then reacts with a carboxylate salt to yield the anhydride. researchgate.net

Another common approach is the direct dehydration coupling of the carboxylic acid using a variety of dehydrating agents. researchgate.net These reagents activate the carboxylic acid group, rendering it susceptible to nucleophilic attack by a second molecule of the acid, leading to the formation of the symmetrical anhydride.

A range of specific activating agents, also known as coupling reagents or dehydrating agents, can be employed to synthesize cinnamic anhydrides directly from cinnamic acids. Anhydride formation is a reliable method to activate the carboxylic group of cinnamic acid for subsequent reactions. nih.govbeilstein-journals.org These reagents operate by forming a highly reactive intermediate that is readily converted into the anhydride.

Commonly used agents include:

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) are widely used in synthesis. researchgate.netnih.gov They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with another molecule of the carboxylic acid to produce the anhydride and a urea (B33335) byproduct.

Chloroformates : Isobutyl chloroformate can be used to generate a mixed anhydride, which serves as an activated form of the carboxylic acid. nih.govbeilstein-journals.org This method is effective for promoting reactions such as amide bond formation. researchgate.net

Triazine Derivatives : 6-Chloro-2,4-dimethoxy-s-triazine (CDMT) has been identified as an efficient reagent for the one-pot synthesis of cinnamic anhydrides from cinnamic acids at room temperature. tandfonline.com

Phosphorus-Based Reagents : A combination of triphenylphosphine (PPh₃) and trichloroisocyanuric acid can convert carboxylic acids to their anhydrides under mild conditions at room temperature. researchgate.net Other phosphorus reagents, such as propylphosphonic anhydride (T3P®), are also effective. unibo.it

Acid Halide Precursors : Reagents like oxalyl chloride and thionyl chloride are used to convert carboxylic acids into their corresponding acid chlorides. researchgate.net These highly reactive intermediates can then be treated with a carboxylate salt or carefully hydrolyzed to yield the anhydride.

The following table summarizes various activating agents used in anhydride synthesis.

Table 1: Activating Agents for Carboxylic Anhydride Formation

| Activating Agent/System | Description | Typical Conditions | Reference |

|---|---|---|---|

| DCC / EDCI | Dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) activate the carboxyl group. | Often used with a catalyst like DMAP. | researchgate.netnih.gov |

| Isobutyl Chloroformate | Forms a mixed anhydride intermediate. | Often used in the presence of a base like triethylamine. | nih.govbeilstein-journals.orgresearchgate.net |

| CDMT | 6-Chloro-2,4-dimethoxy-s-triazine allows for direct conversion. | Room temperature. | tandfonline.com |

| PPh₃/Trichloroisocyanuric acid | Triphenylphosphine combined with a chlorine source. | Mild, room temperature conditions. | researchgate.net |

| Thionyl Chloride / Oxalyl Chloride | Converts the acid to a highly reactive acyl chloride intermediate first. | Reaction with the acid, followed by reaction with a carboxylate salt. | researchgate.net |

Green Chemistry Principles in Anhydride and Precursor Synthesis

The application of green chemistry principles to the synthesis of this compound and its precursors aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A key focus of green synthesis is the reduction or elimination of volatile organic solvents. For the synthesis of the precursor, 3,4,5-Trimethoxycinnamic acid, a green Knoevenagel condensation has been developed. sciencemadness.org This method reacts 3,4,5-trimethoxybenzaldehyde with malonic acid using ammonium bicarbonate as a benign catalyst. The reaction can be performed with a minimal amount of a relatively safe solvent like ethyl acetate, which boils off during the process, or as a mostly solid-phase reaction, significantly reducing solvent waste. sciencemadness.orgsciencemadness.org

Solvent-free synthesis has also been achieved for related compounds by physically grinding the solid reactants together, sometimes with a solid base catalyst, which can produce high yields and purity while eliminating the need for a reaction solvent entirely. researchgate.net

Sustainable synthesis involves choosing less toxic reagents and employing milder reaction conditions. The Knoevenagel condensation using ammonium bicarbonate is a prime example, as it replaces hazardous bases like pyridine and piperidine, which are traditionally used in this reaction. sciencemadness.org

Furthermore, the choice of solvent is critical. Methodologies have been developed that utilize water as a benign solvent for the derivatization of cinnamic acids. nih.govbeilstein-journals.org Similarly, acetone (B3395972) has been employed as a greener solvent alternative for coupling reactions involving 3,4,5-trimethoxycinnamic acid. researchgate.net The use of activating agents like CDMT, which facilitates anhydride formation at room temperature, contributes to sustainability by reducing the energy consumption required for heating. tandfonline.com

The following table highlights some green chemistry approaches relevant to the synthesis of 3,4,5-Trimethoxycinnamic acid and its derivatives.

Table 2: Green Chemistry Approaches in Synthesis

| Principle | Application | Reagents/Conditions | Benefit | Reference |

|---|---|---|---|---|

| Benign Catalyst | Knoevenagel condensation for precursor synthesis. | Ammonium bicarbonate. | Avoids toxic pyridine and piperidine. | sciencemadness.org |

| Solvent Reduction | Knoevenagel condensation for precursor synthesis. | Minimal ethyl acetate or solvent-free solid phase. | Reduces solvent waste and exposure. | sciencemadness.orgsciencemadness.org |

| Benign Solvents | Derivatization of cinnamic acids. | Water or Acetone. | Replaces more hazardous organic solvents. | nih.govbeilstein-journals.orgresearchgate.net |

| Energy Efficiency | Direct anhydride synthesis. | Using CDMT as an activating agent. | Reaction proceeds at room temperature, saving energy. | tandfonline.com |

Reactivity and Synthetic Transformations of 3,4,5 Trimethoxycinnamic Acid Anhydride

Anhydride (B1165640) Moiety as a Key Synthetic Intermediatecymitquimica.combenchchem.com

3,4,5-Trimethoxycinnamic acid anhydride serves as a valuable and reactive intermediate in organic synthesis. cymitquimica.com Its utility stems from the anhydride functional group, which contains two acyl groups linked by an oxygen atom. This arrangement makes the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack. The reaction mechanism typically involves the attack of a nucleophile on one of the carbonyl carbons, forming a tetrahedral intermediate. This intermediate subsequently collapses, breaking the anhydride linkage and expelling a stable 3,4,5-trimethoxycinnamate (B1233958) ion as a leaving group. This process results in the efficient transfer of the 3,4,5-trimethoxycinnamoyl group to the nucleophile.

While the pre-formed anhydride can be used directly, its reactivity is often accessed through the in situ activation of 3,4,5-trimethoxycinnamic acid using various coupling agents. Reagents like carbodiimides convert the carboxylic acid into intermediates, such as O-acylisoureas, which possess reactivity comparable to or greater than the corresponding anhydride, facilitating a wide range of synthetic transformations. organic-chemistry.org

The synthesis of 3,4,5-trimethoxycinnamic acid esters is a common transformation where the anhydride or a similarly activated intermediate is employed. These esters are of interest in medicinal chemistry and materials science. nih.govgoogle.com Several methods have been developed to achieve this esterification, leveraging different strategies to activate the carboxylic acid moiety.

Carbodiimide-based coupling is a widely used method for ester synthesis from carboxylic acids. In this approach, a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC), is used to activate the carboxylic acid. The acid adds across one of the C=N double bonds of DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is a potent acylating agent, analogous to the acid anhydride.

The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) significantly accelerates the reaction. organic-chemistry.org DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium salt. This "active ester" intermediate is then readily attacked by an alcohol nucleophile to form the desired ester with high efficiency. The driving force for the reaction is the formation of a stable and insoluble urea (B33335) byproduct, N,N'-dicyclohexylurea (DCU), which can be removed by simple filtration. wikipedia.org

| Reactants | Coupling System | Product | Key Features |

| Carboxylic Acid + Alcohol | DCC / DMAP | Ester + Dicyclohexylurea | Mild conditions, high yields, formation of insoluble urea byproduct. organic-chemistry.orgwikipedia.org |

A traditional and effective method for activating 3,4,5-trimethoxycinnamic acid is its conversion to a more reactive acid halide, typically the cinnamoyl chloride. nih.gov This transformation is usually accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3,4,5-trimethoxycinnamoyl chloride is a highly electrophilic species that reacts rapidly with alcohols to form the corresponding esters.

This method is robust but can be less mild than carbodiimide-based approaches and may not be suitable for substrates with sensitive functional groups. researchgate.net The reaction with the alcohol is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct generated during the reaction. While effective, this method has been surpassed in some applications by newer techniques that avoid the use of toxic halogenating agents. researchgate.net

"Active ester" methods involve converting the carboxylic acid into an ester that has a good leaving group, thereby enhancing its reactivity toward nucleophiles like alcohols. In the context of the DCC/DMAP coupling described previously, the N-acylpyridinium salt formed from the reaction of the O-acylisourea intermediate with DMAP is a prime example of a highly reactive "active ester" formed in situ. organic-chemistry.org

Another strategy involves the use of mixed anhydrides. For example, 3,4,5-trimethoxycinnamic acid can be reacted with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine. researchgate.net This creates a mixed anhydride intermediate that is highly activated and readily undergoes nucleophilic acyl substitution with an alcohol to yield the desired ester. This approach offers a clean and efficient pathway for esterification. researchgate.net

The Steglich esterification, first described in 1978, is a specific and highly effective application of the DCC/DMAP coupling system. wikipedia.org It is renowned for its mild reaction conditions (typically room temperature) and its ability to esterify even sterically hindered alcohols and acid-sensitive substrates in high yields. organic-chemistry.orgorganic-chemistry.org The method's success is attributed to the catalytic role of DMAP, which suppresses a common side reaction where the O-acylisourea intermediate rearranges into a stable, unreactive N-acylurea. organic-chemistry.orgwikipedia.org

This method has been successfully applied to the synthesis of various cinnamyl cinnamate (B1238496) ester derivatives. For instance, the Steglich esterification of a cinnamic acid with an alcohol using DCC and DMAP can produce nearly quantitative yields (e.g., 98%), significantly outperforming the 41% yield obtained via the corresponding acyl halide method. cmu.ac.th This efficiency makes it a preferred method in the synthesis of complex natural products and their analogues. researchgate.netnih.gov

| Reaction | Reagents | Yield | Reference |

| Cinnamic acid + Cinnamyl alcohol | Cinnamoyl chloride | 41% | cmu.ac.th |

| Cinnamic acid + Cinnamyl alcohol | DCC, DMAP | 98% | cmu.ac.th |

| 3,4,5-Trimethoxycinnamic acid + 3,4,5-Trimethoxycinnamyl alcohol | DCC, DMAP | 10% | cmu.ac.th |

Note: The lower yield for the 3,4,5-trimethoxy substituted ester was attributed to the instability of the corresponding alcohol during purification, not a failure of the esterification method itself. cmu.ac.th

The synthesis of 3,4,5-trimethoxycinnamic acid amides is another critical transformation facilitated by the activation of the carboxylic acid group. These amides are prevalent in natural products and exhibit a wide range of biological activities. nih.gov The formation of an amide bond can be achieved by reacting the activated acid (as the anhydride, acid halide, or an in situ generated active ester) with a primary or secondary amine.

Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or DCC are commonly used, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). tandfonline.comnih.gov These additives react with the initial O-acylisourea intermediate to form an active ester that is less prone to side reactions and racemization (if applicable). Since amines are generally more nucleophilic than alcohols, amidation reactions often proceed smoothly and efficiently, resulting in good to high yields of the desired amide products. wikipedia.orgtandfonline.com

| Amine Substrate | Coupling System | Solvent | General Yield |

| Various aliphatic amines | EDCI / HOBt / TEA | Dichloromethane | Good |

| Various amines | DCC | Organic Solvents | Good |

Potential for Polymerization and Material Science Applications

While primarily explored for its pharmaceutical applications, 3,4,5-trimethoxycinnamic acid and its derivatives also possess properties relevant to material science. The molecule's structure lends itself to applications in polymer composites and surface treatments. It can be used as a surface treatment agent to enhance the adhesion between inorganic fillers, like quartz or talc, and various polymer resins such as epoxy and polyurethane. zhishangchem.com This application improves the mechanical, electrical, and moisture resistance properties of the resulting composite materials. zhishangchem.com Furthermore, cinnamic acid derivatives can induce the production of enzymes like manganese peroxidase in certain fungi, which are important for bioremediation and industrial processes involving lignin (B12514952) degradation. researchgate.net

Influence of Trimethoxy Phenyl Substituents on Anhydride Reactivity

The three methoxy (B1213986) (-OCH₃) groups on the phenyl ring of this compound exert a significant electronic influence on its reactivity. Methoxy groups are strong electron-donating groups due to the resonance effect, where the lone pairs on the oxygen atom are delocalized into the aromatic ring. This increases the electron density of the phenyl ring.

This electron-donating effect is transmitted through the conjugated system to the carbonyl groups of the anhydride. By increasing the electron density on the carbonyl carbons, the methoxy substituents decrease their electrophilicity, making them less susceptible to nucleophilic attack compared to an unsubstituted cinnamic anhydride. However, despite this deactivating effect, the anhydride remains sufficiently reactive for many synthetic applications.

Stereoselective Transformations and Isomerization Pathways

The carbon-carbon double bond in the cinnamic acid backbone allows for the existence of geometric isomers, specifically the cis (Z) and trans (E) forms. The naturally occurring and more stable isomer is typically the trans form.

Cis-Trans Isomerization Studies

The isomerization between the trans and cis forms of 3,4,5-trimethoxycinnamic acid derivatives can be induced, most notably by exposure to ultraviolet (UV) light. google.compku.edu.cn This photoisomerization process transforms the thermodynamically stable trans isomer into the higher-energy cis isomer. google.com This property is the basis for the development of light-responsive materials, where the change in molecular geometry upon irradiation leads to a macroscopic change in material properties, such as the viscosity of a micellar solution. pku.edu.cn

Studies on various methoxycinnamic acids have shown that the position of the methoxy group can significantly affect the efficiency of the UV-light-induced trans-cis isomerization. pku.edu.cn The presence of an ortho-methoxy group, in particular, was found to dramatically enhance the rate of this transition. pku.edu.cn This isomerization is a reversible process, and the cis isomer can revert to the more stable trans form, for instance, in the presence of an isomerase enzyme. tandfonline.com The potential for cis-trans isomerization is sometimes noted as a possible cause for wide melting point ranges observed in synthesized derivatives. google.com

Cycloaddition Reactions in Derivative Synthesis

Cycloaddition reactions offer a powerful strategy for constructing cyclic molecules and are a potential pathway for synthesizing complex derivatives from unsaturated systems like cinnamic acids. The reactivity of the activated alkene in the cinnamic moiety allows it to participate in various cycloaddition processes, primarily [2+2] and [4+2] cycloadditions. While the scientific literature does not extensively detail cycloaddition reactions starting specifically with the pre-formed this compound, the established reactivity of cinnamic acid and its derivatives provides a strong basis for potential synthetic transformations.

One of the most well-documented cycloaddition reactions for cinnamic acids is the photochemical [2+2] cycloaddition, which leads to the formation of cyclobutane (B1203170) rings. wikipedia.org This reaction, often occurring in the solid state, involves the dimerization of two cinnamic acid molecules. thieme-connect.comresearchgate.net When two trans-alkenes react in a head-to-tail fashion, they form derivatives known as truxillic acids. wikipedia.org The stereochemical outcome of these reactions can be influenced by supramolecular factors and the crystal packing of the reactants. wikipedia.org This template-directed approach can provide access to a wide range of both symmetrical and unsymmetrical cyclobutane products with high diastereoselectivity. thieme-connect.com

Another significant class of cycloadditions is the [4+2] cycloaddition, or Diels-Alder reaction, where a conjugated diene reacts with a dienophile (an alkene) to form a six-membered cyclohexene (B86901) ring. wikipedia.org In this context, the electron-deficient double bond of cinnamic acid derivatives allows them to act as effective dienophiles. acs.org For instance, various trans-cinnamic acid derivatives have been shown to react with cyclopentadiene (B3395910) to form endo and exo adducts. acs.org The efficiency and stereoselectivity of the Diels-Alder reaction can be tuned by substituents on the aromatic ring of the cinnamic acid derivative. acs.org Although these examples typically utilize the acid or ester forms, the anhydride, as an activated form of the acid, would be expected to exhibit similar or enhanced reactivity as a dienophile.

| Reaction Type | Description | Potential Products |

| [2+2] Photocycloaddition | Dimerization of two cinnamic acid moieties upon irradiation with UV light, typically in the solid state. | Symmetrical or unsymmetrical cyclobutane derivatives (e.g., truxinic acids). |

| [4+2] Cycloaddition (Diels-Alder) | Reaction of the cinnamic double bond (dienophile) with a conjugated diene. | Substituted cyclohexene derivatives. |

Novel Coupling Reagents and Catalytic Approaches in Anhydride-Mediated Reactions

The synthesis of derivatives from 3,4,5-trimethoxycinnamic acid, particularly amides and esters, frequently proceeds through the activation of the carboxylic acid group. A key strategy for this activation is the formation of an anhydride, either a symmetric anhydride from two molecules of the acid or a mixed anhydride with another carboxylate or carbonate. This activated intermediate is then readily attacked by a nucleophile, such as an amine or alcohol, to form the desired derivative. Modern synthetic chemistry has focused on developing efficient coupling reagents and catalytic systems that facilitate these anhydride-mediated reactions under mild conditions.

Carbodiimides are among the most common coupling reagents used for this purpose. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N,N′-dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which can then react with another molecule of the carboxylic acid to form a symmetric anhydride or directly with a nucleophile. tandfonline.com To improve yields and suppress side reactions, these reagents are often used in combination with additives such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP). tandfonline.comnih.gov The HOBt/EDCI system, for example, is widely employed for the high-yield synthesis of amides from 3,4,5-trimethoxycinnamic acid. nih.gov

More recent and "greener" approaches aim to avoid toxic reagents and complex purification steps. One such innovative method involves the use of an alkyl chloroformate and a base like N-methyl morpholine. This system converts the hydroxycinnamic acid into a mixed O-carbonate-protected derivative, which acts as an activated species for coupling with amino acids to form amides with high yield and purity. researchgate.net This strategy represents a significant advancement over traditional methods that might rely on conversion to highly reactive acyl chlorides with toxic reagents like thionyl chloride. researchgate.net

These coupling methods underscore the central role of the anhydride (or a related activated species) as a transient intermediate that enables the efficient formation of ester and amide bonds from 3,4,5-trimethoxycinnamic acid.

| Coupling System | Reagents | Derivative Type | Research Context |

| Carbodiimide/Additive | EDCI, HOBt, Triethylamine | Amides | Synthesis of 3,4,5-trimethoxyphenyl acrylamides as potential antinarcotic agents. tandfonline.com |

| Carbodiimide/Additive | HOBt / EDCI system | Amides & Esters | Preparation of a series of derivatives evaluated for effects on morphine dependence. nih.gov |

| Carbodiimide/Catalyst | DCC, DMAP | Esters | Synthesis of piplartine-inspired 3,4,5-trimethoxycinnamates for trypanocidal evaluation. mdpi.com |

| Mixed Carbonic Anhydride | Alkyl Chloroformate, N-Methyl Morpholine | Amides | An environmentally friendly methodology for the chemoselective conjugation of hydroxycinnamic acids with aminobenzoic acids. researchgate.net |

Advanced Spectroscopic and Computational Approaches in Characterization and Elucidation

Spectroscopic Methods for Structural Elucidation of Related Compounds

Spectroscopic techniques are fundamental to the structural analysis of organic molecules. For derivatives of 3,4,5-Trimethoxycinnamic acid, methods such as NMR, IR, and mass spectrometry provide detailed information about their atomic arrangement and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework. In the analysis of 3,4,5-Trimethoxycinnamic acid and its derivatives, ¹H NMR provides specific chemical shifts and coupling constants that are characteristic of the molecule's protons.

For the parent acid, the vinylic protons (CH=CH) typically appear as doublets in the δ 6.3-7.8 ppm range with a large coupling constant (J ≈ 15.5-15.9 Hz) confirming a trans configuration. chemicalbook.comtandfonline.com The two aromatic protons appear as a singlet at approximately δ 6.7 ppm, while the three methoxy (B1213986) groups (OCH₃) present as singlets around δ 3.8-3.9 ppm. chemicalbook.comtandfonline.com The carboxylic acid proton is observed as a broad singlet at a higher chemical shift, around δ 12.07 ppm. chemicalbook.com In amide derivatives, these characteristic shifts are preserved with additional signals corresponding to the amide moiety. tandfonline.com

Table 1: Selected ¹H NMR Spectral Data for 3,4,5-Trimethoxycinnamic Acid and a Representative Amide Derivative

| Compound | Proton Assignment | Chemical Shift (δ ppm) | Coupling Constant (J Hz) |

| 3,4,5-Trimethoxycinnamic Acid | Vinylic H (α to C=O) | 6.371 | 15.9 |

| Aromatic H | 6.787 | - | |

| Vinylic H (β to C=O) | 7.709 | 15.9 | |

| Methoxy H (3x OCH₃) | 3.897 | - | |

| Carboxylic Acid H | 12.07 | - | |

| (E)-N-Octyl-3-(3,4,5-trimethoxyphenyl) acrylamide (B121943) tandfonline.com | Vinylic H (α to C=O) | 6.34 | 15.5 |

| Aromatic H | 6.72 | - | |

| Vinylic H (β to C=O) | 7.54 | 15.5 | |

| Methoxy H (3x OCH₃) | 3.87 | - | |

| Amide N-H | 5.79 | - |

Data for 3,4,5-Trimethoxycinnamic Acid sourced from ChemicalBook. chemicalbook.com

¹³C NMR spectroscopy further complements this data, with signals for the carbonyl carbon, olefinic carbons, aromatic carbons, and methoxy carbons appearing in their expected regions. tandfonline.com

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For an acid anhydride (B1165640) like 3,4,5-Trimethoxycinnamic acid anhydride, the most characteristic feature would be two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. For non-cyclic unsaturated anhydrides, these peaks are typically observed around 1775 cm⁻¹ and 1720 cm⁻¹. spectroscopyonline.com Another key feature is the C-O stretching vibration, expected between 1300 and 1000 cm⁻¹. spectroscopyonline.com

Table 2: Characteristic IR Absorption Bands for (E)-N-Octyl-3-(3,4,5-trimethoxyphenyl) acrylamide tandfonline.com

| Functional Group | Vibrational Mode | Wavenumber (νₘₐₓ, cm⁻¹) |

| N-H | Stretch | 3291 |

| C-H (alkane) | Stretch | 2919, 2852 |

| C=O (amide) | Stretch | 1653 |

| C=C (alkene) | Stretch | 1619 |

| C=C (aromatic) | Stretch | 1582 |

| C-O (ether) | Stretch | 1128 |

This data confirms the presence of the key structural components and is consistent with the expected vibrations for such molecules.

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. asianpubs.org In electrospray ionization (ESI) mass spectrometry, derivatives of 3,4,5-Trimethoxycinnamic acid typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. tandfonline.com

The fragmentation of cinnamoyl compounds often involves cleavages at the enone moiety. asianpubs.org Analysis of various cinnamoyl compounds shows common fragmentation pathways that help in structural confirmation. asianpubs.orgresearchgate.net For instance, the mass spectra of 3,4,5-trimethoxyphenyl acrylamide derivatives show clear molecular ion peaks that confirm their expected molecular weights. tandfonline.com

Table 3: Molecular Ion Peaks from LC-MS (ESI+) for 3,4,5-Trimethoxyphenyl Acrylamide Derivatives tandfonline.com

| Compound | Molecular Formula | Calculated Mass | Observed m/z [M+Na]⁺ |

| (E)-N-Allyl-3-(3,4,5-trimethoxyphenyl) acrylamide | C₁₅H₁₉NO₄ | 277.31 | 300.12 |

| (E)-N-Octyl-3-(3,4,5-trimethoxyphenyl) acrylamide | C₂₀H₃₁NO₄ | 349.46 | 372.56 |

| (E)-N-Decyl-3-(3,4,5-trimethoxyphenyl) acrylamide | C₂₂H₃₅NO₄ | 377.52 | 400.04 |

Complex biological or chemical mixtures often require the coupling of chromatographic separation with mass spectrometric detection for accurate characterization. Techniques like Ultra-High-Performance Liquid Chromatography–High-Resolution Mass Spectrometry (UHPLC–HRMS) are instrumental in separating and identifying individual components within a mixture. For example, UHPLC-HRMS has been effectively used to analyze the metabolomic profiles of different cinnamon species, successfully characterizing numerous metabolites including phenolic acids and cinnamaldehyde (B126680) derivatives. nih.gov This approach allows for the clear separation and tentative identification of dozens of related compounds, demonstrating its power in differentiating structurally similar molecules like various cinnamic acid derivatives in a complex matrix. nih.gov

Theoretical and Computational Chemistry Studies

Computational chemistry provides valuable theoretical insights that complement experimental findings. Molecular modeling and docking studies can predict how derivatives of 3,4,5-Trimethoxycinnamic acid might interact with biological targets, guiding further research.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand the interaction between a ligand and its protein target.

Studies on various cinnamic acid derivatives have employed molecular docking to explore their potential as therapeutic agents. For example, docking studies have been used to investigate the binding interactions of novel cinnamic acid analogs with the active site of matrix metalloproteinase-9 (MMP-9), a protein associated with several types of cancer. biointerfaceresearch.com These in silico investigations help to rationalize the results of in vitro cytotoxicity assays and provide a basis for designing more potent inhibitors. biointerfaceresearch.com Similarly, docking and molecular dynamics studies have been carried out on a series of cinnamic acid derivatives to identify potential biological targets related to the regulation of cell growth and apoptosis in cancer cells. scielo.brresearchgate.net Such computational approaches are invaluable for predicting the biological potential of new compounds, including derivatives of 3,4,5-Trimethoxycinnamic acid. mdpi.comnih.gov

Elucidation of Reaction Mechanisms via Transition State Analysis

Transition state analysis is a cornerstone of computational chemistry for understanding reaction mechanisms at a molecular level. For this compound, this approach would be pivotal in mapping out the energetic pathways of its reactions, such as hydrolysis or aminolysis. The primary mode of reaction for anhydrides like this is nucleophilic acyl substitution. This process is theorized to occur via a two-step mechanism where a nucleophile initially attacks one of the electrophilic carbonyl carbons. This attack leads to the formation of a transient tetrahedral intermediate. This high-energy intermediate then collapses, reforming the carbon-oxygen double bond and expelling a 3,4,5-trimethoxycinnamate (B1233958) molecule as the leaving group, thereby transferring the 3,4,5-trimethoxycinnamoyl group to the nucleophile.

Computational methods, particularly Density Functional Theory (DFT), would be employed to locate the transition state structures along the reaction coordinate. By calculating the energy of the reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. The transition state is a first-order saddle point on this surface, representing the maximum energy barrier that must be overcome for the reaction to proceed. Key parameters obtained from transition state analysis include the activation energy (Ea), which dictates the reaction rate, and the imaginary frequency corresponding to the vibrational mode of the bond-breaking and bond-forming processes at the transition state.

Table 1: Hypothetical Parameters from Transition State Analysis of Hydrolysis

| Parameter | Description | Hypothetical Value (kcal/mol) |

| ΔG‡ (Gibbs Free Energy of Activation) | The energy barrier for the formation of the tetrahedral intermediate from the reactants. | 20-25 |

| ΔG (Gibbs Free Energy of Reaction) | The overall free energy change of the reaction, indicating spontaneity. | -5 to -10 |

| Imaginary Frequency | A negative frequency calculated for the transition state, confirming its nature as a saddle point. | -300 to -500 cm⁻¹ |

Note: The values in this table are hypothetical and serve to illustrate the typical outputs of a transition state analysis for an anhydride hydrolysis reaction.

Thermodynamic and Kinetic Profiling of Anhydride Transformations

The thermodynamic and kinetic profiles of transformations involving this compound can be comprehensively mapped using computational chemistry. researchgate.net DFT calculations are instrumental in determining the thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for each stationary point (reactants, transition states, intermediates, and products) along a reaction pathway. biointerfaceresearch.com

Computational studies on related molecules, like cinnamic acid, have shown that factors such as solvent effects can influence the stability of different conformers. scielo.org.mxresearchgate.net For example, the stability of conformational isomers of cinnamic acid increases as the dielectric constant of the solvent increases. scielo.org.mxresearchgate.net This is due to a decrease in solvation energies with rising solvent polarity. scielo.org.mxresearchgate.net Such solvent effects would also be critical in the thermodynamic and kinetic profiling of reactions involving the more polar this compound.

Table 2: Illustrative Thermodynamic Data from DFT Calculations on Cinnamic Acid Isomers

| Isomer | Relative Energy (Gas Phase, kJ/mol) | Relative Energy (Heptane, kJ/mol) | Relative Energy (Water, kJ/mol) |

| s-cis Cinnamic Acid | 0.00 | -2.03 | -1.55 |

| s-trans Cinnamic Acid | 2.03 | 0.00 | 0.00 |

This table is adapted from studies on cinnamic acid and illustrates how relative energies can be computationally determined in different environments. scielo.org.mx A similar approach would be applied to the anhydride and its reaction intermediates.

Prediction of Electronic Properties and Reactivity Profiles

The electronic properties of this compound are fundamental to understanding its reactivity. Computational methods allow for the detailed prediction of these properties. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity. The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For an anhydride, the carbonyl carbons are expected to be highly electrophilic, making them susceptible to nucleophilic attack.

The three methoxy groups on the phenyl ring of this compound are electron-donating groups. Their presence would be expected to increase the electron density on the aromatic ring and potentially influence the electronic properties of the cinnamoyl system, which in turn would modulate the reactivity of the anhydride moiety.

Table 3: Predicted Electronic Properties of Cinnamic Acid and Cinnamaldehyde (Illustrative)

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| s-cis Cinnamic Acid | -6.5 | -1.2 | 5.3 |

| s-trans Cinnamaldehyde | -6.4 | -1.8 | 4.6 |

This table, based on data for related compounds, illustrates the types of electronic properties that can be calculated. scielo.org.mx For this compound, the electron-donating methoxy groups would likely raise the HOMO energy and potentially alter the HOMO-LUMO gap, thereby influencing its reactivity profile.

Molecular Mechanisms and Structure Activity Relationship Studies of 3,4,5 Trimethoxycinnamic Acid Anhydride Derivatives

Structure-Activity Relationships (SAR) in Derivative Design

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into effective drug candidates. For derivatives of 3,4,5-trimethoxycinnamic acid, SAR investigations have provided valuable insights into how specific structural features influence their biological effects. nih.gov

Impact of Structural Modifications on Biological Efficacy

Modifications to the 3,4,5-trimethoxycinnamic acid scaffold have been shown to significantly alter biological efficacy across various therapeutic targets. The carboxyl group of TMCA is a primary site for chemical modification, leading to the synthesis of numerous ester and amide analogues with a broad spectrum of activities. nih.gov

Research into chalcone-trimethoxycinnamide hybrids has revealed the importance of the α,β-unsaturated ketone moiety. A study comparing hybrids found that replacing a 3,4,5-trimethoxycinnamoyl group with a 3,4,5-trimethoxyphenyl group led to a notable reduction in antiproliferative activity, suggesting the enone system is a key feature for enhancing this effect. mdpi.com

In the context of cholinesterase inhibition, a series of twelve 3,4,5-trimethoxycinnamate (B1233958) esters were synthesized and evaluated. mdpi.comresearchgate.net The nature of the substituent on the phenyl ester ring played a critical role in the inhibitory potency. Notably, 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate emerged as the most potent inhibitor against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comresearchgate.net Conversely, the 2-fluorophenyl derivative demonstrated the highest selectivity for BChE. mdpi.comresearchgate.net These findings underscore the sensitivity of biological activity to subtle electronic and steric changes in the molecule.

Furthermore, SAR studies on synthetic TMCA derivatives as antitumor agents indicated that functional groups capable of acting as hydrogen bond donors, such as hydroxyl groups, were more conducive to inhibitory activity compared to the trimethoxyl group on the aromatic ring. nih.gov The conversion of the carboxylic acid to various amides has also been explored, yielding compounds with potent antinarcotic properties through interactions with serotonergic receptors. tandfonline.com

Table 1: Cholinesterase Inhibitory Activity of 3,4,5-Trimethoxycinnamic Acid Esters

| Compound | R Substituent | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

| 1 | 2-Fluorophenyl | 58.33 ± 2.14 | 34.11 ± 1.12 |

| 2 | 2-Chlorophenyl | 46.18 ± 1.56 | 32.46 ± 0.98 |

| 3 | 2-Bromophenyl | 67.25 ± 2.54 | 41.89 ± 1.33 |

| 4 | 3-Nitrophenyl | > 100 | 89.12 ± 3.11 |

| 5 | 4-Nitrophenyl | > 100 | 95.43 ± 3.54 |

| 6 | 4-Methoxyphenyl | 78.91 ± 2.87 | 55.23 ± 1.98 |

| 7 | 4-Chlorophenyl | 55.43 ± 1.99 | 38.76 ± 1.21 |

| 8 | 4-Bromophenyl | 62.11 ± 2.13 | 43.55 ± 1.45 |

| 9 | Phenyl | 71.54 ± 2.65 | 49.99 ± 1.76 |

| 10 | 2,4-Dichlorophenyl | 50.12 ± 1.78 | 35.01 ± 1.15 |

| 11 | 2,6-Dichlorophenyl | 52.87 ± 1.88 | 36.99 ± 1.23 |

| 12 | Naphthyl | 85.32 ± 3.01 | 59.87 ± 2.05 |

| TMCA | H | > 100 | > 100 |

| Data adapted from studies on nature-inspired 3,4,5-trimethoxycinnamates. mdpi.com |

Role of the Trimethoxy Phenyl Moiety in Molecular Recognition and Interaction

The three methoxy (B1213986) groups on the phenyl ring are key features responsible for many of the observed biological activities, including antioxidant and anti-inflammatory properties. researchgate.net Molecular docking studies on related structures, such as trimethoxy flavones, have provided insight into how this group interacts within protein binding sites. These studies show that the trimethoxy phenyl moiety can engage in both hydrogen bonding and hydrophobic interactions. nih.govplos.org For instance, interactions with specific amino acid residues like arginine, tyrosine, and asparagine within the hydrophobic pocket of human serum albumin have been computationally modeled and experimentally verified. nih.govplos.org

The electron-rich nature of the trimethoxy phenyl ring also allows it to participate in non-covalent interactions such as CH/π interactions, which are fundamental in the binding of molecules to proteins. scielo.org.mx This interaction involves the C-H bonds of a molecule interacting with the π-electron system of an aromatic ring, a common feature in the carbohydrate recognition domains of lectins. scielo.org.mx The trimethoxy phenyl group, therefore, acts as an anchor, correctly orienting the derivative within the active site of a target protein or enzyme to facilitate the specific interactions required for biological activity.

Mechanistic Insights into Biological Interactions of Derivatives

Understanding the precise mechanisms by which 3,4,5-trimethoxycinnamic acid derivatives exert their effects is essential for their development as therapeutic agents. Enzyme inhibition is a common mechanism through which these compounds manifest their biological activity.

Enzyme Inhibition Studies

Derivatives of 3,4,5-trimethoxycinnamic acid have been investigated as inhibitors of several key enzymes implicated in disease pathogenesis.

Cholinesterase inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are used in the management of Alzheimer's disease. researchgate.net As previously mentioned, a series of 3,4,5-trimethoxycinnamate esters have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comresearchgate.net

Kinetic studies were performed to elucidate the mechanism of inhibition for the most potent compound in the series, 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate. Analysis using a Lineweaver–Burk plot revealed that this derivative acts as a mixed-type inhibitor for both AChE and BChE. mdpi.com This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This dual binding capability distinguishes it from purely competitive or non-competitive inhibitors and provides a deeper understanding of its interaction with the cholinesterase active site.

Tyrosinase is a key copper-containing enzyme that plays a rate-limiting role in the production of melanin. mdpi.comekb.eg The inhibition of tyrosinase is a primary strategy for developing skin-lightening agents and treating hyperpigmentation disorders. ekb.eg While direct studies on 3,4,5-trimethoxycinnamic acid anhydride (B1165640) are limited, the broader class of cinnamic acid derivatives is known to modulate tyrosinase activity.

For example, derivatives of ferulic acid, which is also a methoxycinnamic acid, have been shown to be effective tyrosinase inhibitors. ekb.eg SAR studies on related cinnamoyl amides have demonstrated that the inhibitory mechanism can be of a mixed type, where the inhibitor has a higher affinity for the free enzyme than for the enzyme-substrate complex. ekb.eg The interaction often involves the hydroxyl and methoxy groups on the phenyl ring coordinating with the copper ions in the enzyme's active site. mdpi.com Given the structural similarities, it is plausible that derivatives of 3,4,5-trimethoxycinnamic acid could modulate tyrosinase activity through similar mechanisms, representing a promising area for future investigation.

Receptor Binding Affinities

Derivatives of 3,4,5-trimethoxycinnamic acid have been found to possess significant binding affinities for various serotonin (B10506) (5-HT) receptors, which are key targets in the central nervous system. nih.govebi.ac.uk Research has shown that many synthetic derivatives exhibit a high affinity for the 5-HT1A receptor. nih.gov These compounds have demonstrated potential as 5-HT1A receptor agonists, which was confirmed by their ability to increase the expression of pERK 1/2 in cortical neuronal cells, an effect that was blocked by the specific 5-HT1A receptor antagonist WAY 100635. nih.gov

(E)-3,4,5-Trimethoxycinnamic acid itself shows favorable binding affinity for both 5-HT2C and 5-HT1A receptors, with reported IC50 values of 2.5 μM and 7.6 μM, respectively. medchemexpress.com

| Receptor | IC50 (μM) | Reference |

|---|---|---|

| 5-HT2C | 2.5 | medchemexpress.com |

| 5-HT1A | 7.6 | medchemexpress.com |

3,4,5-Trimethoxycinnamic acid is recognized as a potent agonist at the GABAA/Benzodiazepine (BZ) receptor complex. nih.govmedchemexpress.comselleckchem.com This interaction is central to its observed anticonvulsant and sedative activities. nih.govmedchemexpress.com The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, and its modulation by benzodiazepines enhances GABAergic inhibition. mdpi.com

TMCA's agonistic action at this receptor complex has been demonstrated through its ability to modulate GABAergic systems. medchemexpress.comselleckchem.com Specifically, TMCA has been shown to increase the expression of GAD65 and the γ-subunit of GABAA receptors in cerebellar granule cells, without affecting the α- or β-subunits. medchemexpress.commedchemexpress.com Furthermore, it produces a significant increase in chloride ion (Cl⁻) influx, a hallmark of GABAA receptor activation. medchemexpress.com

Mechanisms Modulating Cellular Processes

The 3,4,5-trimethoxyphenyl moiety, a key structural feature of 3,4,5-trimethoxycinnamic acid and its derivatives, is crucial for interaction with tubulin and the inhibition of its polymerization. mdpi.com This mechanism is a significant area of interest for developing anticancer agents. nih.gov Microtubules, which are polymers of tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. researchgate.net

Derivatives such as 3,4,5-trimethoxychalcones and cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have been designed as tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site on tubulin. nih.govugm.ac.id Molecular docking studies indicate that the 3,4,5-trimethoxyphenyl ring fits into a sub-cavity of the colchicine site, which is beneficial for the ligand's interaction with α,β-tubulin. mdpi.comugm.ac.id

One of the most active chalcone (B49325) derivatives demonstrated an IC50 of 6.18 ± 0.69 μM for the inhibition of tubulin assembly. ugm.ac.id Another potent compound, a pyridine (B92270) derivative designated 9p, effectively inhibited tubulin polymerization, disrupted microtubule dynamics, and caused G2/M phase cell cycle arrest and apoptosis in HeLa cells. nih.gov

Induction of Apoptosis and Cell Death Pathways

Derivatives of 3,4,5-trimethoxycinnamic acid (TMCA) have demonstrated significant capabilities in inducing apoptosis, a form of programmed cell death, across various cancer cell lines. The mechanism of action often involves the intrinsic mitochondrial pathway, characterized by changes in mitochondrial membrane potential and the regulation of key apoptotic proteins. researchgate.net

Synthetic amide derivatives of TMCA have shown notable pro-apoptotic activity. For instance, an amide known as S15 was found to induce apoptosis in multiple cell lines with an efficacy ranging from 15% to 80%, outperforming the standard chemotherapeutic drug doxorubicin (B1662922) in some cases. nih.gov Further studies on related amides, S24 and S25, revealed their ability to mediate DNA damage and promote apoptosis. nih.gov Specifically, the introduction of a C2-chloro substituent in amide S25 enhanced its apoptotic activity compared to the parent compound S24. nih.gov Structure-activity relationship (SAR) studies have indicated that substitutions on the benzene (B151609) ring of the cinnamide structure can be crucial; for example, 3,4-substitution was found to be beneficial for promoting apoptosis. nih.gov

The induction of apoptosis by these derivatives is linked to the modulation of the Bcl-2 family of proteins. Research on 2′,4′,5′-trimethoxychalcones, which share structural similarities, showed a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. researchgate.net A similar effect was observed with a hybrid molecule incorporating a 3,4,5-trimethoxyphenyl moiety, which significantly increased Bax levels while down-regulating Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction and the initiation of the apoptotic cascade. researchgate.net

Following the activation of the intrinsic pathway, the execution phase of apoptosis is carried out by a family of cysteine proteases known as caspases. Studies have confirmed that TMCA derivatives can activate these key executioner enzymes. The aforementioned hybrid molecule, for example, led to a marked increase in the levels of Caspase-3 and Caspase-8. mdpi.com Similarly, 2′,4′,5′-trimethoxychalcones were found to increase active Caspase-3 levels, confirming their role in executing the apoptotic program. researchgate.net Furthermore, some derivatives can also influence cell cycle progression, causing arrest at specific phases, such as the G1/S phase, which contributes to their anti-proliferative effects. mdpi.com

| Compound/Derivative | Cell Line(s) | Observed Apoptotic Effects | Reference |

|---|---|---|---|

| Amide S15 | Various cancer cells | Induced apoptosis (15%–80% efficacy), superior to doxorubicin. | nih.gov |

| Amides S24 & S25 | Leukemia cells | Mediated DNA damage and apoptosis; S25 showed improved activity. | nih.gov |

| Hybrid 4b | HepG2 (Liver Cancer) | Increased Bax/Bcl-2 ratio, activated Caspases 3 & 8, induced pre-G1 apoptosis. | mdpi.com |

| 2′,4′,5′-Trimethoxychalcones | K562 & Jurkat (Leukemia) | Reduced mitochondrial potential, decreased Bcl-2, increased Bax and active Caspase-3. | researchgate.net |

| Compound 11 (TMCA ester) | T. cruzi (parasite) | Promoted cell death primarily through late apoptosis and necrosis. | mdpi.com |

Reactive Oxygen Species (ROS) Elevation

A key mechanism through which 3,4,5-trimethoxycinnamic acid derivatives exert their cytotoxic effects is the induction of oxidative stress via the elevation of intracellular Reactive Oxygen Species (ROS). ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cell structures, including lipids, proteins, and DNA, ultimately triggering cell death pathways. mdpi.com

Specific amide derivatives of TMCA have been identified as potent ROS inducers. For instance, amide S14 demonstrated significant antitumor activity that was directly linked to its ability to elevate ROS levels within cancer cells. nih.gov This increase in oxidative stress is a critical factor in its cytotoxic efficacy. Similarly, in studies against the parasite Trypanosoma cruzi, the trypanocidal mechanism of a TMCA ester, compound 11, was found to occur through the induction of oxidative stress and subsequent mitochondrial damage. mdpi.com

The elevation of ROS often serves as an upstream signal that initiates apoptotic or other cell death cascades. nih.gov For related compounds, a clear link between ROS production and the induction of apoptosis and autophagy has been established. The use of antioxidants has been shown to attenuate the cell death induced by these compounds, confirming the pivotal role of ROS in the process. nih.gov In some cases, the induced cell death is mediated through specific signaling pathways activated by oxidative stress, such as the mitochondrial ROS-p38-p53 pathway. nih.gov Therefore, the ability of TMCA derivatives to increase ROS production is a central component of their biological activity, linking oxidative stress directly to the engagement of cell death machinery.

Molecular Targets and Signaling Pathways Involved in Biological Responses

The diverse biological activities of 3,4,5-trimethoxycinnamic acid derivatives stem from their interaction with a variety of molecular targets and the subsequent modulation of critical signaling pathways. These interactions are fundamental to their observed anti-cancer, anti-parasitic, and neuroactive effects.

One of the key areas of activity is the inhibition of enzymes crucial for cancer cell survival and proliferation. A synthetic hybrid molecule (4b) containing the 3,4,5-trimethoxyphenyl structure was designed as a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs). mdpi.com This compound exhibited potent inhibition of the EGFR enzyme and also demonstrated inhibitory activity against several HDAC isoforms, including HDAC1, 2, 4, 6, and 8. mdpi.com The simultaneous targeting of these two distinct pathways highlights a multi-targeted approach to cancer therapy.

In the context of the central nervous system, TMCA derivatives have been shown to interact with neurotransmitter receptors. Certain synthetic derivatives were found to have a high affinity for the serotonin 5-HT(1A) receptor, acting as agonists. nih.gov Their activity was linked to the downstream activation of the ERK 1/2 signaling pathway, a key cascade in neuronal function. This interaction was confirmed when a specific 5-HT(1A) receptor antagonist blocked the derivative-mediated increase in ERK phosphorylation. nih.gov Another TMCA derivative, 3,4,5-trimethoxycinnamic acid methyl ester, was found to enhance long-term potentiation (LTP) in the hippocampus by engaging the PKA signaling pathway and modulating the activity of calcium-permeable AMPA receptors through phosphorylation of the GluA1 subunit. nih.gov

Other identified molecular targets and pathways include:

DNA Repair and Survival Proteins: Amides S24 and S25 were found to inhibit DNA repair mechanisms and the expression of pro-survival proteins in leukemia cells. nih.gov

Tubulin and Protein Kinases: In parasitic organisms, a TMCA ester (compound 11) is believed to have a multi-target effect, with molecular modeling suggesting potential affinity for tubulin as well as essential protein kinases such as CRK1, MPK13, and GSK3B. mdpi.com

Neurotrophic Signaling: The TMCA ester Tenuifoliside A (N2) has been shown to promote the viability of glioma cells through the BDNF/TrkB-ERK/PI3K-CREB signaling pathway. nih.gov

| Derivative Class/Compound | Molecular Target(s) | Signaling Pathway(s) Involved | Biological Response | Reference |

|---|---|---|---|---|

| Hybrid 4b | EGFR, HDACs (1, 2, 4, 6, 8) | EGFR signaling, Histone modification | Anticancer | mdpi.com |

| Synthetic Amides | 5-HT(1A) Receptor | pERK 1/2 pathway | Antinarcotic/Neuroactivity | nih.gov |

| TMCA methyl ester | AMPA Receptor (GluA1 subunit) | PKA pathway | Enhancement of Hippocampal LTP | nih.gov |

| Compound 11 (ester) | Tubulin, Protein Kinases (CRK1, MPK13, GSK3B) | Multiple cellular processes | Trypanocidal | mdpi.com |

| Tenuifoliside A (N2) | TrkB | BDNF/TrkB-ERK/PI3K-CREB | Promotion of glioma cell viability | nih.gov |

Natural Occurrence and Biosynthetic Relevance of Related Compounds

Isolation from Plant Sources (e.g., Polygala tenuifolia, Piper species)

Compounds based on the 3,4,5-trimethoxycinnamic acid scaffold are widely distributed in nature, particularly within the plant kingdom. nih.gov The genus Polygala is considered the richest source of TMCA esters, with the roots of Polygala tenuifolia (known as 'Onji' or 'Yuan Zhi' in traditional medicine) being a prominent example. nih.govresearchgate.net Various complex TMCA esters have been isolated from this plant, including 3,6′-disinapoyl sucrose (B13894) and Tenuifoliside A, which are recognized as active constituents. nih.gov In fact, 3,6′-disinapoyl sucrose is used as a standard for the quality control of P. tenuifolia in some pharmacopoeias. nih.gov More recent phytochemical investigations of P. tenuifolia roots continue to identify numerous phenylpropanoid sucrose esters, as well as 3,4,5-trimethoxycinnamic acid methyl ester. researchgate.net

Besides the Polygala genus, TMCA esters have also been identified in plants from the genera Erythroxylum and Rauwolfia. nih.gov

In addition to esters, TMCA amides also occur naturally. The most well-known example is Piplartine, also called piperlongumine. nih.gov This bioactive amide is frequently isolated from various plants of the Piper genus (pepper plants). nih.gov The natural occurrence of these core structures in medicinal plants has spurred significant interest in their synthesis and modification for drug discovery. researchgate.net

Role in Plant Metabolism and Defense Mechanisms

In plants, 3,4,5-trimethoxycinnamic acid and its related phenylpropanoids play important roles as secondary metabolites, particularly in defense mechanisms against environmental and biological threats. ontosight.ai These compounds are synthesized as part of the plant's response to stresses such as pathogen attack and herbivory. ontosight.airesearchgate.net

The phenylpropanoid pathway, from which TMCA is derived, is a major route for the production of a wide array of defense compounds. nih.gov When a plant is infected by a pathogen, this pathway is often stimulated, leading to the accumulation of protective metabolites. nih.gov Hydroxycinnamic acids and their derivatives can function in several ways to enhance plant immunity. They can act as direct antimicrobial agents, inhibiting the growth of fungi and bacteria. nih.gov

Furthermore, these compounds serve as precursors for the reinforcement of the plant's physical barriers. They are incorporated into the cell wall matrix to produce lignin (B12514952) and suberin, which strengthen the cell wall and make it more resistant to degradation by pathogenic enzymes. nih.gov They can also be involved in signaling processes within the plant, stimulating other defense responses, including the production of ROS, which can have a direct antimicrobial effect or act as a signal to trigger further defensive actions. nih.gov The synthesis and deployment of these metabolites are a crucial part of the plant's innate immune system. researchgate.net

Biosynthetic Pathways and Precursor-Product Relationships

The biosynthesis of 3,4,5-trimethoxycinnamic acid and its derivatives originates from the Shikimic Acid Pathway. mlrip.ac.in This fundamental metabolic route in plants and microorganisms begins with the condensation of phosphoenolpyruvate (B93156) and erythrose-4-phosphate. mlrip.ac.in Through a series of enzymatic steps, this leads to the formation of chorismate, a key branch-point intermediate. mlrip.ac.in Chorismate is then converted to the aromatic amino acids L-phenylalanine and L-tyrosine. mlrip.ac.in